molecular formula C19H24N2O4 B5021926 cyclohexyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 5610-67-3

cyclohexyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B5021926
CAS RN: 5610-67-3
M. Wt: 344.4 g/mol
InChI Key: PLJZMDNIQWAMOV-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative, which is a class of compounds that are widely studied for their biological activities. The presence of the methoxyphenyl group suggests that it could have interesting chemical properties and potential biological activity. The cyclohexyl group could contribute to the lipophilicity of the compound, which could influence its pharmacokinetic properties .


Molecular Structure Analysis

The molecular structure would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The methoxyphenyl and cyclohexyl groups would be attached to this ring .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The methoxy group could be demethylated, and the double bond in the pyrimidine ring could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the compound. The presence of the methoxy group could increase the compound’s solubility in organic solvents, while the cyclohexyl group could increase its lipophilicity .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Pyrimidine derivatives are known to have various biological activities, and the specific activity would depend on the structure of the compound and its interaction with its target .

Future Directions

Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its structure for increased activity and selectivity .

properties

IUPAC Name

cyclohexyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-12-16(18(22)25-14-8-4-3-5-9-14)17(21-19(23)20-12)13-7-6-10-15(11-13)24-2/h6-7,10-11,14,17H,3-5,8-9H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJZMDNIQWAMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC)C(=O)OC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386213
Record name ST50709867
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5610-67-3
Record name ST50709867
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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